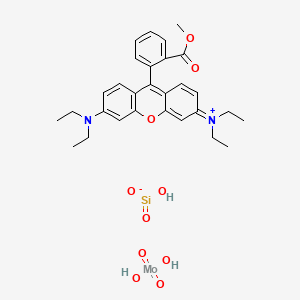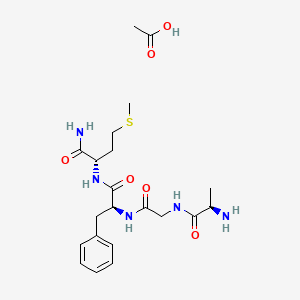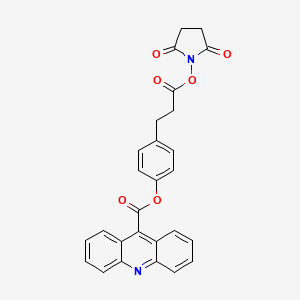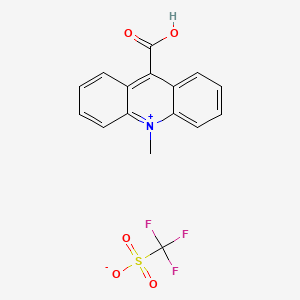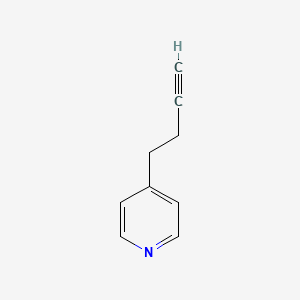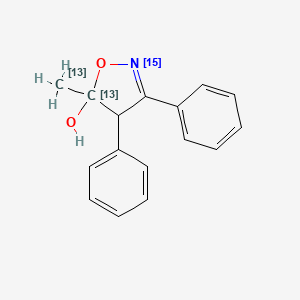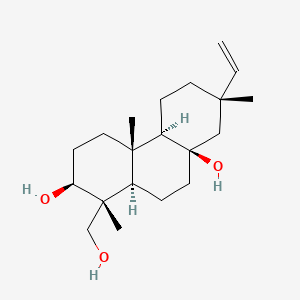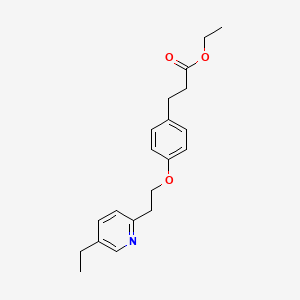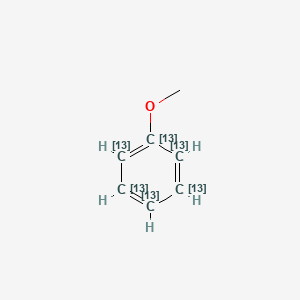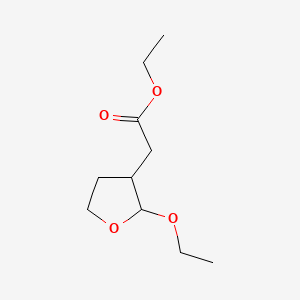
(FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ferrocenylmethyl)trimethylammonium Bromide is a chemical compound with the molecular formula C14H20BrFeN and a molecular weight of 338.06 . It is commonly used as a biochemical reagent .
Molecular Structure Analysis
The molecular structure of (Ferrocenylmethyl)trimethylammonium Bromide consists of 14 carbon atoms, 20 hydrogen atoms, one bromine atom, one iron atom, and one nitrogen atom . The specific structure diagram was not found in the search results.Physical And Chemical Properties Analysis
(Ferrocenylmethyl)trimethylammonium Bromide is a solid at 20 degrees Celsius . It has a light yellow to yellow to orange powder to crystal appearance . Its solubility in methanol is very faint .Wissenschaftliche Forschungsanwendungen
Electrochemical Sensing and Ion Pairing
- Ion Pairing and Sensing Applications : (Ferrocenylmethyl)trimethylammonium cation exhibits strong ion-pairing interactions, which are reinforced following its oxidation to the ferrocinium form. This property enables it to electrochemically sense dihydrogen phosphate and ATP anions in organic electrolytes, as evident from clear two-wave voltammetry features, facilitating their amperometric titration (Reynes et al., 2002).
Ferroelectricity and Phase Transition
- Ferroelectricity Below Room Temperature : Trimethylammonium bromide demonstrates ferroelectricity just below room temperature, undergoing a first-order paraelectric–ferroelectric phase transition. This transition is accompanied by significant changes in structural, thermal, and electrical properties (Gao et al., 2020).
Electron Transfer and Surface Activity Control
Electron Transfer in Clay Minerals : A series of ferrocenyl surfactants, including (ferrocenylmethyl)trimethylammonium, was tested to study electron transfer reactions in clay minerals. These surfactants contain trimethylammonium headgroups and ferrocene tail groups, and their electron transfer properties were analyzed using various techniques (Swearingen et al., 2004).
Controlling Viscoelasticity with Redox Reaction : The fluid's viscoelasticity can be tuned with the Faradaic reaction of a "redox-switchable" surfactant like (11-ferrocenylundecyl)trimethylammonium bromide. This property has potential applications in inkjet printers, electrochemically controlled substance release, and fluid flow rate control using electrical signals (Tsuchiya et al., 2004).
Electrochemistry and Inclusion Complex Formation
- Electrochemical Behavior and Inclusion Complexes : The electrochemical behaviors of ferrocene derivatives, including (ferrocenylmethyl)trimethylammonium hexafluorophosphate, were studied in aqueous and acetonitrile solutions. The impact of β-cyclodextrin on the voltammetric behavior of these compounds in aqueous solutions was also investigated, demonstrating changes in currents and potentials upon complex formation (Coutouli-argyropoulou et al., 1999).
Safety And Hazards
(Ferrocenylmethyl)trimethylammonium Bromide is considered hazardous. It can cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with skin or eyes, it should be washed off with plenty of water .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
106157-30-6 |
|---|---|
Produktname |
(FERROCENYLMETHYL)TRIMETHYLAMMONIUM BROMIDE |
Molekularformel |
C14H20BrFeN |
Molekulargewicht |
338.07 |
IUPAC-Name |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylmethyl(trimethyl)azanium;iron(2+);bromide |
InChI |
InChI=1S/C9H15N.C5H5.BrH.Fe/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h4-7H,8H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1 |
InChI-Schlüssel |
QNUPENXMUJPLDQ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C[C-]1C=CC=C1.[CH-]1C=CC=C1.[Fe+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



